molecular formula C17H15N3O B279667 3-(1-methyl-1H-pyrazol-4-yl)-N-(1-naphthyl)acrylamide

3-(1-methyl-1H-pyrazol-4-yl)-N-(1-naphthyl)acrylamide

Cat. No.: B279667
M. Wt: 277.32 g/mol
InChI Key: GCPDCWUCODXHOS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-4-yl)-N-(1-naphthyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)-N-(1-naphthyl)acrylamide has been studied for its potential applications in various scientific fields. It has been reported to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-N-(1-naphthyl)acrylamide is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B. Additionally, it has been reported to have fluorescent properties and has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-methyl-1H-pyrazol-4-yl)-N-(1-naphthyl)acrylamide in lab experiments is its anti-inflammatory properties. It can be used to study the role of inflammation in various diseases. Additionally, its fluorescent properties make it useful for the detection of metal ions. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(1-methyl-1H-pyrazol-4-yl)-N-(1-naphthyl)acrylamide. One direction is to further study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, further research can be done to improve its solubility in aqueous solutions, which can expand its use in lab experiments.

Synthesis Methods

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-N-(1-naphthyl)acrylamide has been reported using different methods. One of the commonly used methods involves the reaction of 1-naphthylamine and 3-(1-methyl-1H-pyrazol-4-yl)acryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)-N-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C17H15N3O/c1-20-12-13(11-18-20)9-10-17(21)19-16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3,(H,19,21)/b10-9+

InChI Key

GCPDCWUCODXHOS-MDZDMXLPSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32

SMILES

CN1C=C(C=N1)C=CC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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